1-Benzyl-3-methylpiperidine

Lipophilicity Physicochemical properties CNS drug design

1-Benzyl-3-methylpiperidine is an N-benzylpiperidine derivative with a methyl substituent at the 3-position of the piperidine ring (molecular formula C₁₃H₁₉N, MW 189.30 g/mol). It is supplied at ≥95% purity (typically ≥98% from specialist vendors) and is stored long-term under cool, dry conditions.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 6560-75-4
Cat. No. B1306177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methylpiperidine
CAS6560-75-4
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H19N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3
InChIKeyVUEWBPBFUKIDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-methylpiperidine (CAS 6560-75-4): Structural and Physicochemical Baseline for Procurement Decisions


1-Benzyl-3-methylpiperidine is an N-benzylpiperidine derivative with a methyl substituent at the 3-position of the piperidine ring (molecular formula C₁₃H₁₉N, MW 189.30 g/mol). It is supplied at ≥95% purity (typically ≥98% from specialist vendors) and is stored long-term under cool, dry conditions . The compound possesses a computed logP of 2.86 and a polar surface area (PSA) of 3.24 Ų, placing it in a moderately lipophilic region of chemical space that is relevant for CNS-oriented building blocks . Its structural hallmark—the simultaneous presence of an N-benzyl group and a 3-methyl group—introduces a stereogenic center at C3, a feature that distinguishes it from simpler N-benzylpiperidines and underlies its utility as a chiral intermediate or research probe.

Why Generic Substitution Fails: Critical Substituent Effects in N-Benzyl-3-methylpiperidine


Compounds within the N-benzylpiperidine class are not interchangeable because subtle changes in substitution pattern—methyl position, benzyl substitution, or N-alkyl group—profoundly alter lipophilicity, metabolic vulnerability, and chiral recognition. 1-Benzyl-3-methylpiperidine occupies a distinct niche: the 3-methyl group creates a stereocenter that is absent in 1-benzylpiperidine or 1-benzyl-4-methylpiperidine, enabling enantioselective applications, while its N-benzyl moiety serves as a synthetic handle for deprotection to 3-methylpiperidine or for elaboration to N-phenyl derivatives relevant to opioid receptor pharmacophores [1][2]. These features cannot be replicated by simply substituting 3-methylpiperidine (which lacks the benzyl protecting group) or 1-benzylpiperidine (which lacks both the stereocenter and the methyl-dependent conformational bias).

Quantitative Differentiation Evidence for 1-Benzyl-3-methylpiperidine vs. Closest Analogs


LogP Comparison: 1-Benzyl-3-methylpiperidine vs. 1-Benzylpiperidine

The 3-methyl group in 1-benzyl-3-methylpiperidine contributes a measurable increase in lipophilicity relative to the unsubstituted 1-benzylpiperidine. The computed logP for the target compound is 2.86 , compared to 2.61 for 1-benzylpiperidine [1], a difference of +0.25 log units. This shift is consistent with the expected contribution of a methyl group (π ≈ 0.5) but is attenuated by the steric environment of the piperidine ring, indicating a non-additive structure–property relationship.

Lipophilicity Physicochemical properties CNS drug design

Stereochemical Differentiation: Chiral Center at C3 vs. Achiral 1-Benzylpiperidine

1-Benzyl-3-methylpiperidine possesses a stereogenic center at C3, which is absent in 1-benzylpiperidine and 1-benzyl-4-methylpiperidine. This stereocenter has been exploited industrially: the related ketone (R)- or (S)-1-benzyl-3-methylpiperidin-4-one is resolved via diastereomeric salt formation with (2S,3S)- or (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinic acid to yield optically pure intermediates for pharmaceutical synthesis [1]. The reduced form (1-benzyl-3-methylpiperidine) retains the C3 stereocenter and can be obtained in enantiopure form, e.g., (3R)-1-benzyl-3-methylpiperidine is commercially available at ≥95% purity .

Chiral resolution Enantioselective synthesis Optically active intermediates

Synthetic Accessibility: Selective Hydrocarbonylation Route to 1-Benzyl-3-methylpiperidine

Zhang and Ojima (1993) demonstrated that 1-benzyl-3-methylpiperidine can be obtained exclusively through aminocarbocyclization of 5-benzylamino-1-pentene under hydrocarbonylation conditions, with no formation of the azepane regioisomer [1]. This contrasts with the synthesis of 1-benzylpiperidine, which typically proceeds via simple N-alkylation and may require careful control to avoid over-alkylation. The hydrocarbonylation method achieves complete regioselectivity for the six-membered piperidine ring over the seven-membered azepane, a selectivity that is not achievable with the unsubstituted 2-allylpiperidine substrate.

Regioselective synthesis Hydrocarbonylation Nitrogen heterocycles

Pharmacophoric Relevance: 3-Methylfentanyl Analog Precursor vs. Inactive 1-Benzylpiperidine

The 3-methyl substitution pattern in 1-benzyl-3-methylpiperidine is critical for the opioid activity of downstream N-phenyl derivatives. SpectraBase lists N-phenyl-1-benzyl-3-methylpiperidin-4-amine as a confirmed 3-methylfentanyl analog precursor, verified by spectral crosschecking (similarity ≥99%) [1]. In contrast, the corresponding derivative from 1-benzylpiperidine (lacking the 3-methyl group) does not map onto the 3-methylfentanyl pharmacophore and would be expected to show significantly reduced μ-opioid receptor affinity based on established SAR for fentanyl analogs where the 3-methyl group contributes to the preferred bioactive conformation.

Fentanyl analogs Opioid pharmacophore Structure–activity relationship

Optimal Application Scenarios for 1-Benzyl-3-methylpiperidine Based on Differentiated Evidence


Asymmetric Synthesis of Chiral Piperidine Building Blocks

When a project requires an enantiopure 3-methylpiperidine synthon, 1-benzyl-3-methylpiperidine is the logical starting material. The C3 stereocenter is pre-installed, and the N-benzyl group can be cleaved by catalytic hydrogenolysis to release optically active 3-methylpiperidine. The patent WO2021/0107873 demonstrates that the corresponding 4-keto derivative can be resolved in >99% ee; procurement of the pre-resolved (3R)- or (3S)-1-benzyl-3-methylpiperidine eliminates the need for in-house chiral chromatography [1].

Medicinal Chemistry Lead Optimization Requiring Precise logP Tuning

In CNS drug discovery programs where the starting scaffold is an N-benzylpiperidine, substituting 1-benzyl-3-methylpiperidine (logP 2.86) for 1-benzylpiperidine (logP 2.61) provides a +0.25 log unit increase in lipophilicity without altering PSA (3.24 Ų for both). This allows medicinal chemists to probe the impact of incremental lipophilicity on blood–brain barrier penetration and metabolic stability while keeping hydrogen-bonding capacity constant [1].

Forensic Reference Standard for 3-Methylfentanyl Analog Identification

Forensic toxicology laboratories require authenticated reference materials for the identification of fentanyl analog precursors. N-Phenyl-1-benzyl-3-methylpiperidin-4-amine, derived from 1-benzyl-3-methylpiperidine, is a known 3-methylfentanyl precursor, confirmed by GC/MS spectral library matching (≥99% similarity). 1-Benzyl-3-methylpiperidine is therefore the essential starting material for synthesizing these reference standards, and its procurement must be documented for chain-of-custody purposes [1].

Regioselective Heterocycle Synthesis via Hydrocarbonylation Methodology

For process chemistry groups developing catalytic heterocycle syntheses, 1-benzyl-3-methylpiperidine serves as a benchmark product for evaluating catalyst regioselectivity. The Zhang–Ojima hydrocarbonylation protocol achieves exclusive six-membered ring formation (>99:1 piperidine:azepane), providing a validated synthetic route that can be used to benchmark new catalytic systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.